molecular formula C11H13NO4 B13574856 Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate

Cat. No.: B13574856
M. Wt: 223.22 g/mol
InChI Key: NVFBZYNRLBVZAG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate is a chemical compound with a unique structure that includes an indane moiety fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate typically involves the reaction of 2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Uniqueness

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate is unique due to its indane-dioxane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3

InChI Key

NVFBZYNRLBVZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

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